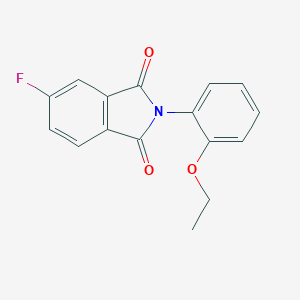![molecular formula C13H13ClN2O2 B258741 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrazole-based herbicide that is commonly used in the agricultural industry to control weed growth. However, its unique chemical structure and properties have also made it a promising candidate for research in other areas such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves the inhibition of enzymes such as cyclooxygenases and lipoxygenases that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, the compound can reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties that can protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of cyclooxygenases and lipoxygenases, reduce the production of inflammatory mediators, and scavenge free radicals. In vivo studies have shown that it can reduce inflammation, pain, and fever in animal models.
実験室実験の利点と制限
The advantages of using 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole in lab experiments include its well-established synthesis method, its stability, and its ability to selectively inhibit specific enzymes. However, its limitations include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole. These include:
1. Further exploration of its potential as a lead compound for the development of new drugs with anti-inflammatory, analgesic, and antipyretic properties.
2. Investigation of its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's.
3. Study of its mechanism of action at the molecular level to better understand its interactions with enzymes and other biological molecules.
4. Exploration of its potential as a tool for studying the role of inflammation and oxidative stress in various diseases.
5. Development of new synthetic methods for the compound that could improve its yield, purity, and solubility.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for studying the mechanisms of inflammation, oxidative stress, and enzyme activity. Further research on this compound could lead to the development of new drugs and therapies for various diseases.
合成法
The synthesis of 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2-chlorophenoxyacetic acid with 3,5-dimethyl-1H-pyrazole-1-acetic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through various techniques such as column chromatography, recrystallization, or distillation.
科学的研究の応用
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been explored as a potential lead compound for the development of new drugs with anti-inflammatory, analgesic, and antipyretic properties. In biochemistry, it has been used as a tool to study the mechanism of action of enzymes such as cyclooxygenases and lipoxygenases. In pharmacology, it has been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's.
特性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-7-10(2)16(15-9)13(17)8-18-12-6-4-3-5-11(12)14/h3-7H,8H2,1-2H3 |
InChIキー |
JYILUHMBSYIOFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2Cl)C |
正規SMILES |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)



![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)


